JWH 018 4-hydroxyindole metabolite-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

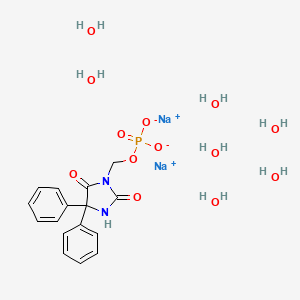

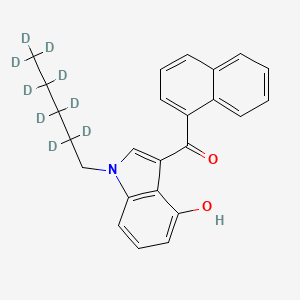

JWH 018 4-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated.

Applications De Recherche Scientifique

Metabolite Identification and Differentiation

- Development of Mass Spectrometric Method : A study by Kusano et al. (2016) developed a method for differentiating positional isomers of hydroxyindole metabolites of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique was effective for regioisomeric differentiation, essential in identifying specific hydroxyl group positions on the indole ring of naphthoylindole-type synthetic cannabinoids like JWH-018 (Kusano et al., 2016).

Metabolite Analysis in Biological Samples

Solid-phase Extraction and Measurement in Human Urine : Research by Chimalakonda et al. (2011) utilized LC-MS/MS with solid-phase extraction for quantifying omega and omega-1 metabolites of JWH-018 in human urine. The metabolites were mainly excreted as glucuronic acid conjugates, highlighting the importance of understanding metabolic pathways for detection in biological samples (Chimalakonda et al., 2011).

Urinary Metabolite Monitoring in Legal Cases : A study by Jang et al. (2013) focused on identifying major metabolites of JWH-018 for use as urinary biomarkers. They validated a method using LC-MS/MS analysis and found significant variation in metabolite concentration ratios, emphasizing the challenges in determining specific synthetic cannabinoid ingestion (Jang et al., 2013).

Pharmacokinetic Properties

- Pharmacokinetic Study After Inhalation : Toennes et al. (2017) conducted a pilot study analyzing the pharmacokinetics of JWH-018 and its metabolites in serum following inhalation. The study provided insights into the multiexponential decline and slow terminal elimination of JWH-018, which are vital for understanding its behavior in the body (Toennes et al., 2017).

Metabolite Characterization

- Metabolite Structure Elucidation : Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. They used various mass spectrometric and liquid chromatographic techniques for this purpose, contributing to the broader understanding of synthetic cannabinoid metabolism (Lovett et al., 2013).

Metabolite Activity

- Study on Metabolite Activity at CB1 Receptors : Seely et al. (2012) investigated a major metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, for its activity at cannabinoid type 1 receptors (CB1Rs). They found it to be a neutral antagonist at CB1Rs, demonstrating the complexity of synthetic cannabinoid pharmacodynamics (Seely et al., 2012).

Propriétés

Nom du produit |

JWH 018 4-hydroxyindole metabolite-d9 |

|---|---|

Formule moléculaire |

C24H14D9NO2 |

Poids moléculaire |

366.5 |

Nom IUPAC |

[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |

Clé InChI |

DFIOKCGWOUDFRF-YGYNLGCDSA-N |

SMILES |

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |

Synonymes |

(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.